molecular formula C14H24O2 B12648510 3-Cyclooctylidene-2-methylpropyl acetate CAS No. 93892-53-6

3-Cyclooctylidene-2-methylpropyl acetate

Cat. No.: B12648510
CAS No.: 93892-53-6
M. Wt: 224.34 g/mol
InChI Key: RUFVZOVYGPWUAD-UHFFFAOYSA-N
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Description

3-Cyclooctylidene-2-methylpropyl acetate is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.33916 g/mol . It is known for its unique structure, which includes a cyclooctylidene group attached to a methylpropyl acetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclooctylidene-2-methylpropyl acetate can be achieved through several methods. One common approach involves the reaction of cyclooctanone with methylpropanol in the presence of an acid catalyst to form the intermediate 3-Cyclooctylidene-2-methyl-1-propanol. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclooctylidene-2-methylpropyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclooctylidene-2-methylpropyl acetate is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclooctylidene-2-methylpropyl acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclooctylidene-2-methyl-1-propanol acetate
  • Cyclooctanone derivatives
  • Methylpropyl acetate derivatives

Uniqueness

3-Cyclooctylidene-2-methylpropyl acetate stands out due to its cyclooctylidene group, which imparts unique chemical properties and reactivity. This makes it a valuable compound in research and industrial applications, offering distinct advantages over other similar compounds .

Properties

CAS No.

93892-53-6

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(3-cyclooctylidene-2-methylpropyl) acetate

InChI

InChI=1S/C14H24O2/c1-12(11-16-13(2)15)10-14-8-6-4-3-5-7-9-14/h10,12H,3-9,11H2,1-2H3

InChI Key

RUFVZOVYGPWUAD-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C)C=C1CCCCCCC1

Origin of Product

United States

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